2-hydroxy-dATP 2-hydroxy-dATP 2-Hydroxy-dATP, also known as 2-OH-dATP or D(isogtp), belongs to the class of organic compounds known as purine 2'-deoxyribonucleoside triphosphates. These are purine nucleotides with triphosphate group linked to the ribose moiety lacking a hydroxyl group at position 2. 2-Hydroxy-dATP is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa).
2-hydroxy-dATP is a purine 2'-deoxyribonucleoside 5'-triphosphate in which the 2'-deoxyribonucleoside moiety is 2'-deoxy-2-hydroxyadenosine. It is a conjugate acid of a 2-hydroxy-dATP(3-).
Brand Name: Vulcanchem
CAS No.: 146088-00-8
VCID: VC21157838
InChI: InChI=1S/C10H16N5O13P3/c11-8-7-9(14-10(17)13-8)15(3-12-7)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
SMILES: C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Molecular Formula: C10H16N5O13P3
Molecular Weight: 507.18 g/mol

2-hydroxy-dATP

CAS No.: 146088-00-8

Cat. No.: VC21157838

Molecular Formula: C10H16N5O13P3

Molecular Weight: 507.18 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-dATP - 146088-00-8

Specification

Description 2-Hydroxy-dATP, also known as 2-OH-dATP or D(isogtp), belongs to the class of organic compounds known as purine 2'-deoxyribonucleoside triphosphates. These are purine nucleotides with triphosphate group linked to the ribose moiety lacking a hydroxyl group at position 2. 2-Hydroxy-dATP is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa).
2-hydroxy-dATP is a purine 2'-deoxyribonucleoside 5'-triphosphate in which the 2'-deoxyribonucleoside moiety is 2'-deoxy-2-hydroxyadenosine. It is a conjugate acid of a 2-hydroxy-dATP(3-).
CAS No. 146088-00-8
Molecular Formula C10H16N5O13P3
Molecular Weight 507.18 g/mol
IUPAC Name [[(2R,3S,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Standard InChI InChI=1S/C10H16N5O13P3/c11-8-7-9(14-10(17)13-8)15(3-12-7)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
Standard InChI Key UOACBPRDWRDEHJ-KVQBGUIXSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
SMILES C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Canonical SMILES C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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